molecular formula C25H22FNO4S B2750971 [6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114656-44-8

[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2750971
M. Wt: 451.51
InChI Key: ZUNBISAQLIAQLS-UHFFFAOYSA-N
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Description

“6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound . It is available for purchase as a qualified product.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reaction of a lead molecule with thionyl chloride to give an acid chloride, which then reacts with hydrazine hydrate to afford a hydrazide. The hydrazide is then condensed with substituted aromatic aldehydes to give a Schiff base. The Schiff base then reacts with N-(4-methoxyphenyl) piperazine and thioglycolic acid to furnish the final compounds .


Molecular Structure Analysis

The molecular formula of the compound is C25 H22 F N O3 S . The structure includes a benzothiazin ring with a fluoro group at the 6th position and a methoxyphenyl group at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been synthesized from a lead molecule through a series of reactions involving thionyl chloride, hydrazine hydrate, substituted aromatic aldehydes, N-(4-methoxyphenyl) piperazine, and thioglycolic acid .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 435.52 . It has a logP value of 5.5013, a logD value of 5.5013, and a logSw value of -5.4316 . It has 6 hydrogen bond acceptors and a polar surface area .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and modification of fluorinated compounds, including the one , play a significant role in enhancing the photostability and spectroscopic properties of various fluorophores. A notable study by Woydziak et al. (2012) discusses the synthesis of bis(2,4,5-trifluorophenyl)methanone through treatment and oxidation processes, leading to a series of fluorinated benzophenones, xanthones, acridones, and thioxanthones. This method provides access to novel precursors for fluorescein, rhodamine, and their derivatives, which are highly fluorescent with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).

Another research focus is on the application of fluorinated benzothiazoles and benzoxazoles in fluorescent probes. Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue for sensing magnesium and zinc cations. These compounds exhibit large fluorescence enhancement under basic conditions, demonstrating high sensitivity to pH changes and selectivity in metal cation detection (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Crystal Structure and Molecular Analysis

Research on fluorinated compounds also extends to crystallographic and conformational analyses. Huang et al. (2021) synthesized methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound, utilizing density functional theory (DFT) for molecular structure calculation. Their work shows the consistency of DFT-optimized molecular structures with crystal structures determined by X-ray diffraction, providing insight into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Antimicrobial and Antitubercular Activities

The exploration of fluorinated compounds for biological activities reveals promising results. Gadakh et al. (2010) synthesized a series of fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, evaluating their antibacterial and antifungal activities. Some compounds exhibited promising activities against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of fluorinated compounds in antimicrobial applications (Gadakh, Pandit, Rindhe, & Karale, 2010).

properties

IUPAC Name

[6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-16(2)17-4-9-20(10-5-17)27-15-24(25(28)18-6-11-21(31-3)12-7-18)32(29,30)23-13-8-19(26)14-22(23)27/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNBISAQLIAQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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